![molecular formula C9H10N4 B3332549 2-Methylquinazoline-4,6-diamine CAS No. 90558-57-9](/img/structure/B3332549.png)
2-Methylquinazoline-4,6-diamine
Description
Synthesis Analysis
While specific synthesis methods for 2-Methylquinazoline-4,6-diamine were not found, there are studies on the synthesis of related quinazoline derivatives. For instance, a study reported the design and synthesis of 35 novel 2,4,6-trisubstituted quinazoline derivatives . Another study reported the synthesis of 2,4,6-trisubstituted quinazoline derivatives containing acrylamide structure .Molecular Structure Analysis
Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . The molecular formula of 2-Methylquinazoline-4,6-diamine is C9H10N4.Chemical Reactions Analysis
While specific chemical reactions involving 2-Methylquinazoline-4,6-diamine were not found, there are studies on the chemical reactions of related quinazoline derivatives. For instance, a study reported the oxidation of p-PDA and the reaction between p-PDA and MnO2 nanowires .Physical And Chemical Properties Analysis
2-Methylquinazoline-4,6-diamine is an organic compound with a molecular formula of C9H10N4 and a molecular weight of 174.20 g/mol. More specific physical and chemical properties were not found in the search results.Future Directions
Quinazoline derivatives have drawn immense attention due to their significant biological activities. They show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities . This suggests that 2-Methylquinazoline-4,6-diamine and related compounds could have potential future applications in medicinal chemistry.
properties
IUPAC Name |
2-methylquinazoline-4,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,10H2,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJNVMJPCBIFTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)N)C(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717619 | |
Record name | 2-Methylquinazoline-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinazoline-4,6-diamine | |
CAS RN |
90558-57-9 | |
Record name | 2-Methylquinazoline-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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